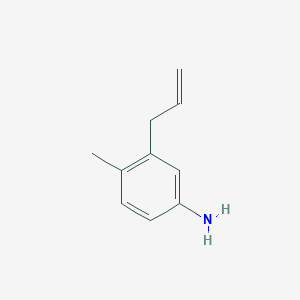
5-Fluoro-2-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 . It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylnicotinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the nitration of 5-fluoro-2-methylbenzoic acid followed by subsequent conversion to the nitrile. This process typically uses fuming nitric acid and oleum as nitrating agents .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-methylnicotinonitrile undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group into the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and oleum.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Nitration: 5-Fluoro-2-methyl-3-nitrobenzoic acid.
Reduction: 5-Fluoro-2-methyl-3-aminobenzoic acid.
Substitution: 5-Substituted-2-methylnicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-methylnicotinonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of nicotinonitrile derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of various biological pathways, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-methylnicotinonitrile
- 5-Fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methyl-3-nitrobenzoic acid
Comparison: Compared to its analogs, 5-Fluoro-2-methylnicotinonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5FN2 |
|---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
5-fluoro-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 |
InChI-Schlüssel |
SWBYDSGVXXGYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


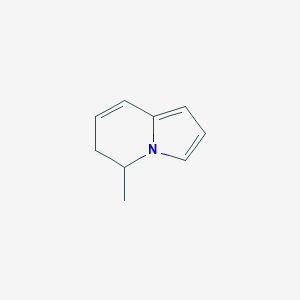
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)



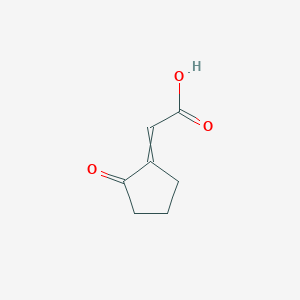
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
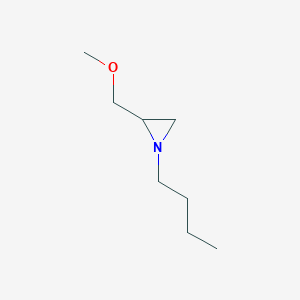
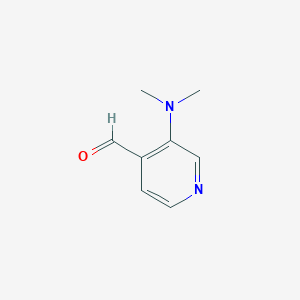


![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
